

# A Comparative Guide to Geranate and Oleate in Drug Delivery Systems

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The selection of appropriate excipients is a critical determinant in the successful development of effective drug delivery systems. Among the myriad of options, **geranate** and oleate have emerged as promising components, each offering unique advantages in enhancing the delivery of therapeutic agents. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their formulation strategies.

## Introduction to Geranate and Oleate in Drug Delivery

**Geranate**, most notably utilized in the form of Choline **Geranate** (CAGE), is a deep eutectic solvent (DES) or ionic liquid (IL) that has garnered significant attention for its biocompatibility and versatile applications.<sup>[1][2]</sup> Synthesized from generally recognized as safe (GRAS) reagents, choline bicarbonate and geranic acid, CAGE is recognized for its ability to solubilize both hydrophobic and hydrophilic drugs and enhance their permeation across physiological barriers.<sup>[3][4]</sup> Its primary applications are in transdermal, oral, and subcutaneous drug delivery.<sup>[4][5]</sup>

Oleate, derived from oleic acid, is a monounsaturated fatty acid widely employed in various drug delivery platforms, including nanoparticles, nanoemulsions, and solid lipid nanoparticles (SLNs).<sup>[6][7][8]</sup> Oleic acid and its derivatives (e.g., sodium oleate, ethyl oleate) are known for

their ability to improve the solubility and bioavailability of poorly water-soluble drugs, act as penetration enhancers, and in some formulations, facilitate targeted drug delivery.[7][9]

## Physicochemical Properties

A summary of the key physicochemical properties of CAGE and oleate-based nanoparticles is presented below. It is important to note that the properties of oleate formulations can vary significantly depending on the specific composition and preparation method.

Property	Choline Geranate (CAGE) (1:2 molar ratio)	Oleic Acid-Based Nanoparticles (Example)	References
Appearance	Viscous liquid	Colloidal dispersion	[4]
Molar Mass ( g/mol )	~440.32	Varies with formulation	[4]
Density (g/mL at 25°C)	0.989 ± 0.001	Varies with formulation	[4]
Viscosity (mPa·s)	569 ± 19	Varies with formulation	[4]
Conductivity (mS/m)	13.79 ± 0.28	Varies with formulation	[4]
Particle Size (nm)	Not applicable (liquid)	105 - 225	[6]
Zeta Potential (mV)	Not applicable (liquid)	-11.9 to -17.0	[10]

## Performance in Drug Delivery

The following tables summarize the performance characteristics of **geranate** (CAGE) and oleate-based systems in various aspects of drug delivery, based on data from different studies.

## Drug Solubilization and Encapsulation

Parameter	Choline Geranate (CAGE)	Oleate-Based Nanoparticles	References
Solubilization Capacity	High for both hydrophobic and hydrophilic drugs.[4]	Primarily for hydrophobic drugs.[11]	[4][11]
Encapsulation Efficiency (%)	Not directly applicable (acts as a solvent).	64% for DiD (hydrophobic dye) in Ac-Dex TPGS nanoparticles, increased to 83% with oleic acid.[11] 76.22 ± 0.436% for Asiatic Acid-loaded SLNs.[10] 86.54 ± 1.818% for Oleanolic Acid-loaded SLNs.[10]	[10][11]

## Drug Release

Formulation	Drug	Release Profile	References
Oleanolic Acid-loaded SLNs	Oleanolic Acid	~34% release in 300 minutes.	[10]
Asiatic Acid-loaded SLNs	Asiatic Acid	~39.5% release in 300 minutes.	[10]
Aspirin-loaded AgO NPs (Oleic Acid coated)	Aspirin	Active release in pH 6.8, superior to PEG-coated NPs.	[12]

Note: Direct drug release data for CAGE formulations is less common as it often acts as a penetration enhancer for co-administered drugs rather than an encapsulating agent with a distinct release profile.

## Transdermal Permeation Enhancement

Enhancer	Model Drug/Nanoparticle	Enhancement Effect	References
Choline Geranate (CAGE) (2.0% w/w)	Curcumin	Effective in disrupting the skin structure in a transient fashion, facilitating the passage of curcumin. [13]	[13]
Oleic Acid	Fluorescent Nanoparticles	Greatly enhanced the transdermal delivery of nanoparticles. The vehicle-to-skin partition coefficient enhancement was 4.09 and the intensity gradient enhancement was 4.95.	[14]
Choline Oleate	Vancomycin Hydrochloride	Significantly improved skin penetration ( $6729 \pm 437 \mu\text{g}/\text{cm}^2$ ) and retention ( $3892 \pm 215 \mu\text{g}/\text{g}$ ) across tape-stripped skin.[15]	[15]

## In Vitro & In Vivo Efficacy

Formulation	Application	Key Findings	References
Choline Geranate (CAGE)	Antimicrobial	Efficiently eliminates biofilms at low concentrations (3.65 mM) in 2 hours.[4] Bacteriostatic at 6.5–13 mM and bactericidal at $\geq 26$ mM.[4]	[4]
Oleic Acid Elastic Nanoparticles (OA-ENPs)	Antitumor	Achieved a tumor inhibition rate of 60.3% in vivo.[16] Decreased the IC <sub>50</sub> of oleic acid against 4T1 cells from $101.6 \pm 1.4$ $\mu\text{g/mL}$ to $30.9 \pm 4.8$ $\mu\text{g/mL}$ . [16]	[16]
Oleic Acid-based Lipid Nanoparticles	siRNA Delivery	Significantly enhanced delivery efficacy for siRNA and miRNA. [17]	[17]
Gelatin-Oleic Acid Nanoparticles (GON)	Antitumor (Paclitaxel)	Slower clearance, longer blood circulation, and higher tumor selectivity compared to Taxol. [18]	[18]

## Experimental Protocols

### Synthesis of Choline Geranate (CAGE) (1:2 molar ratio)

This protocol is adapted from methodologies described in the literature.[1][3]

Materials:

- Choline bicarbonate (80% solution in water)
- Geranic acid ( $\geq 85\%$ )
- Methanol (optional, to reduce viscosity)
- Round bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Rotary evaporator
- Vacuum oven

#### Procedure:

- **Reactant Preparation:** In a 250 mL round bottom flask, weigh 39.58 g (0.2350 mol) of geranic acid. In a separate container, weigh 18.72 g (0.1133 mol) of choline bicarbonate solution to achieve a 1:2 molar ratio of choline to geranic acid.<sup>[1]</sup>
- **Reaction:** Place the flask with geranic acid on a magnetic stirrer. Slowly add the choline bicarbonate solution dropwise to the geranic acid while stirring. The reaction is driven by the evolution of carbon dioxide gas.<sup>[3]</sup>
- **Stirring:** Continue stirring at room temperature overnight, or until the evolution of CO<sub>2</sub> ceases.<sup>[1]</sup> If the mixture is too viscous, 20 mL of methanol can be added to facilitate stirring.<sup>[1]</sup>
- **Drying:** Remove the bulk of the water (and methanol, if used) using a rotary evaporator.<sup>[3]</sup>
- **Final Drying:** Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period (e.g., 48 hours) at a controlled temperature (e.g., 60°C) to remove residual water.<sup>[1]</sup><sup>[3]</sup>
- **Characterization:** The final product can be characterized by <sup>1</sup>H NMR and Karl Fischer titration to confirm its structure and water content, respectively.<sup>[3]</sup>

## Preparation of Oleic Acid-Coated Magnetic Nanoparticles

This protocol is based on an ex-situ co-precipitation method.[\[19\]](#)

Materials:

- Synthesized Magnetic Nanoparticles (MNPs)
- Oleic acid
- Ethanol
- Chitosan solution (0.5% or 1% w/v)
- Magnetic stirrer

Procedure:

- **Oleic Acid Coating:** Disperse the pre-synthesized MNPs in a suitable solvent. Add a solution of oleic acid (e.g., 0.5, 1, or 1.5 mL) dissolved in ethanol (1:4 v/v oleic acid to ethanol) to the MNP dispersion.[\[19\]](#)
- **Heating and Stirring:** Heat the mixture to 80°C and stir with a magnetic stirrer for 30 minutes.[\[19\]](#)
- **Washing:** Wash the oleic acid-coated MNPs several times with ethanol and distilled water to remove excess oleic acid and solvent.[\[19\]](#)
- **Chitosan Functionalization (Optional):** Add a chitosan solution (e.g., 3 mL of 0.5% or 1% w/v) to the oleic acid-coated MNPs and stir for 1 hour to impart hydrophilicity.[\[19\]](#)
- **Characterization:** The resulting nanoparticles can be characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and Vibrating Sample Magnetometry (VSM) for magnetic properties.[\[19\]](#)

## Visualizing Mechanisms and Workflows

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## Conclusion

Both **geranate**, in the form of CAGE, and oleate derivatives offer significant advantages in drug delivery, albeit through different formulations and mechanisms. CAGE excels as a biocompatible solvent and permeation enhancer, particularly for transdermal and oral delivery of a wide range of drugs.[4][5] Oleate-based systems, especially nanoparticles and nanoemulsions, are highly effective for encapsulating and delivering poorly soluble drugs, with demonstrated potential for targeted delivery and improved therapeutic efficacy.[11][18]

The choice between **geranate** and oleate will ultimately depend on the specific drug candidate, the desired route of administration, and the target therapeutic outcome. This guide provides a foundational comparison to assist researchers in navigating these choices and designing the next generation of advanced drug delivery systems.

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